Cas no 65735-12-8 (1,3,4-Oxadiazole-2-carbonitrile)

1,3,4-Oxadiazole-2-carbonitrile structure
65735-12-8 structure
Product Name:1,3,4-Oxadiazole-2-carbonitrile
CAS No:65735-12-8
MF:C3HN3O
MW:95.0595395565033
CID:4112873
PubChem ID:54357354
Update Time:2025-04-24

1,3,4-Oxadiazole-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1,3,4-Oxadiazole-2-carbonitrile
    • 65735-12-8
    • 5-cyano-1,3,4-oxadiazole
    • Inchi: 1S/C3HN3O/c4-1-3-6-5-2-7-3/h2H
    • InChI Key: IDYVAXKIWCQRKL-UHFFFAOYSA-N
    • SMILES: O1C=NN=C1C#N

Computed Properties

  • Exact Mass: 95.011961664g/mol
  • Monoisotopic Mass: 95.011961664g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 104
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 62.7Ų

1,3,4-Oxadiazole-2-carbonitrile Pricemore >>

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Additional information on 1,3,4-Oxadiazole-2-carbonitrile

1,3,4-Oxadiazole-2-carbonitrile (CAS No 65735-12-8)

The compound 1,3,4-Oxadiazole-2-carbonitrile (CAS No 65735-12-8) is a heterocyclic aromatic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of oxadiazoles, which are five-membered rings containing two nitrogen atoms and one oxygen atom. The presence of the cyano group (-C≡N) at the 2-position of the oxadiazole ring imparts unique electronic properties to the molecule, making it a valuable component in the synthesis of advanced materials and pharmaceuticals.

The structure of 1,3,4-Oxadiazole-2-carbonitrile is characterized by its aromaticity and conjugation, which are crucial for its reactivity and stability. The oxadiazole ring system is known for its ability to participate in various chemical reactions, including cycloadditions and nucleophilic substitutions. The cyano group further enhances the molecule's electron-withdrawing properties, making it a versatile building block in organic synthesis.

Recent studies have highlighted the potential of 1,3,4-Oxadiazole-2-carbonitrile in the development of novel materials with tailored electronic properties. For instance, researchers have explored its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional porosity and stability, making them promising candidates for gas storage and catalysis applications.

In addition to its role in materials science, 1,3,4-Oxadiazole-2-carbonitrile has gained attention in medicinal chemistry due to its ability to act as a bioisostere in drug design. The compound's structural features allow it to mimic other functional groups while maintaining or enhancing pharmacokinetic properties. This has led to its incorporation into lead compounds for various therapeutic targets.

The synthesis of 1,3,4-Oxadiazole-2-carbonitrile typically involves multi-step reactions that require precise control over reaction conditions. One common approach involves the cyclization of suitable precursors under thermal or catalytic conditions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yields.

Moreover, the application of computational chemistry techniques has provided deeper insights into the electronic structure and reactivity of 1,3,4-Oxadiazole-2-carbonitrile. Density functional theory (DFT) calculations have been employed to study its interaction with metal ions and other functional groups, paving the way for innovative applications in sensors and electronic devices.

In conclusion, 1,3,4-Oxadiazole-2-carbonitrile (CAS No 65735-12-8) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties make it an essential component in modern material science and drug discovery efforts. As research continues to uncover new possibilities for this compound, its role in advancing technology and medicine is expected to grow significantly.

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